molecular formula C16H15FN2O B6579263 5-(4-fluorophenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one CAS No. 1023558-43-1

5-(4-fluorophenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one

Cat. No.: B6579263
CAS No.: 1023558-43-1
M. Wt: 270.30 g/mol
InChI Key: ZOMZHLAUDUPOOX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-benzodiazepin-2-one family, characterized by a seven-membered diazepine ring fused to a benzene moiety. Its structure features a 4-fluorophenyl group at position 5 and a methyl group at position 7, distinguishing it from classical benzodiazepines like diazepam or flunitrazepam . The fluorine atom enhances lipophilicity and metabolic stability, while the methyl group at position 7 may reduce susceptibility to oxidative metabolism. Synthesis typically involves tandem cyclization and reduction of aminoketone precursors, as described in methods for related 1,4-benzodiazepin-2-ones .

Properties

IUPAC Name

5-(4-fluorophenyl)-7-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c1-10-2-7-14-13(8-10)16(18-9-15(20)19-14)11-3-5-12(17)6-4-11/h2-8,16,18H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMZHLAUDUPOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CNC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Fluorophenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their sedative, anxiolytic, and muscle relaxant properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H16FN3O
  • Molecular Weight : 273.31 g/mol
  • CAS Number : 741731-81-7

Benzodiazepines primarily exert their effects by modulating the gamma-aminobutyric acid (GABA) receptor system. They act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of GABA neurotransmission in the central nervous system (CNS). This action leads to increased neuronal inhibition, which is responsible for the sedative and anxiolytic effects observed with benzodiazepines.

Biological Activity

Research indicates that compounds similar to this compound demonstrate significant biological activity:

  • Anxiolytic Effects : Studies have shown that derivatives of benzodiazepines can exhibit anxiety-reducing properties. For example, related compounds have demonstrated efficacy in reducing anxiety in animal models through behavioral assays.
  • Sedative Properties : The sedative effects are often evaluated using sleep induction tests in rodents. Compounds within this class have shown a dose-dependent increase in sleep duration.
  • Anticonvulsant Activity : Some benzodiazepines are known for their anticonvulsant properties. In vitro studies using neuronal cultures have indicated that these compounds can inhibit seizure-like activity.

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles and biological activities of benzodiazepine analogs:

  • Study on AMPA Receptor Antagonism : A study published in ACS Omega demonstrated that certain benzodiazepine derivatives act as antagonists at AMPA receptors. The compound's IC50 values were determined to be significant in inhibiting receptor activity, suggesting a role in modulating excitatory neurotransmission .
CompoundIC50 (μM)Mechanism
This compound2.203Noncompetitive AMPA antagonist
Related Benzodiazepine A8.476Noncompetitive AMPA antagonist

Pharmacokinetics

The pharmacokinetic profile of benzodiazepines typically includes rapid absorption and distribution within the body. The half-life varies significantly among different compounds but generally ranges from several hours to days depending on metabolic processes.

Safety and Toxicology

Benzodiazepines are associated with a range of side effects including sedation, cognitive impairment, and potential for dependence. Toxicological studies are essential for understanding the safety profile of new compounds within this class.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Position 5 Substituent Position 7 Substituent Additional Modifications Key Biological Activity Reference
5-(4-Fluorophenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one 4-Fluorophenyl Methyl None Not explicitly reported; structural analog
(±)-2 (PRMT6 inhibitor) 3,5-Dimethylphenyl Methyl 4-(5-Bromothiophene-2-carbonyl) Potent PRMT6 inhibition (IC₅₀ = 12 nM)
PA104 3-Chlorophenyl 4-(Thiazole-2-carbonyl), 7-Bromo Antifungal (Candida spp. activity)
Diazepam Phenyl Chlorine (position 2) 1-Methyl, 7-Chloro GABAᴀ receptor modulation
7-Amino-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one 2-Chlorophenyl Amino None Intermediate for anxiolytic derivatives
5-Phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one (3a) Phenyl Hydrogen Secondary amine at position 1 Antifungal potentiator (azole synergy)

Key Structural and Functional Insights:

Substituent Effects at Position 5: The 4-fluorophenyl group in the target compound likely enhances binding affinity to hydrophobic pockets in target proteins compared to unsubstituted phenyl (e.g., 3a) or chlorophenyl (PA104) groups. Fluorine’s electronegativity may also influence electronic interactions .

Position 7 Modifications: The methyl group in the target compound contrasts with the chlorine in diazepam or amino group in . Methyl may reduce metabolic degradation compared to electron-withdrawing groups (e.g., nitro in flunitrazepam) .

Additional Functional Groups :

  • Thiazole-2-carbonyl (PA104) and bromothiophene ((±)-2) introduce heterocyclic moieties that enhance interactions with enzymatic active sites, as seen in antifungal and epigenetic inhibitor applications .

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